N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that features a benzodiazole and a nitropyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and nitropyrazole intermediates, followed by their coupling under specific reaction conditions. For instance, the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent can facilitate the formation of the desired amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The benzodiazole ring can be hydrogenated to form a dihydrobenzodiazole derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzodiazole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole and pyrazole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole and pyrazole derivatives, such as:
Benzimidazoles: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Imidazoles: Another class of heterocyclic compounds with diverse applications in medicine and industry.
Uniqueness
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to its specific combination of benzodiazole and nitropyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new applications and developing novel therapeutic agents.
Properties
Molecular Formula |
C16H18N6O3 |
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Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H18N6O3/c23-16(6-3-9-21-11-12(10-18-21)22(24)25)17-8-7-15-19-13-4-1-2-5-14(13)20-15/h1-2,4-5,10-11H,3,6-9H2,(H,17,23)(H,19,20) |
InChI Key |
HJYFWXVQQHFCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCCN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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